
N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine: is an organic compound with a complex structure, characterized by a cyclohexane ring substituted with ethoxypropyl and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine typically involves the reaction of 3,5-dimethylcyclohexanone with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: : N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxypropyl and dimethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: : N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: : In biological research, this compound may be used to study the effects of cyclohexane derivatives on cellular processes. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds.
Medicine: : The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in the development of new drugs for treating various diseases.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the formulation of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-3-ethoxypropyl)-N’-trifluoromethylsulfonylacetamidine: This compound shares structural similarities with N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine, particularly in the ethoxypropyl group.
N-(3-ethoxypropyl)thiourea: Another compound with an ethoxypropyl group, used in different chemical contexts.
Uniqueness: : this compound stands out due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-4-15-7-5-6-14-13-9-11(2)8-12(3)10-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
LTYATJPSMJWHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CC(CC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13294493.png)




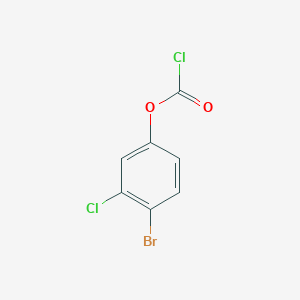

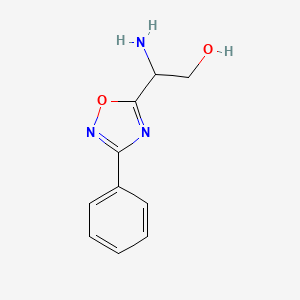
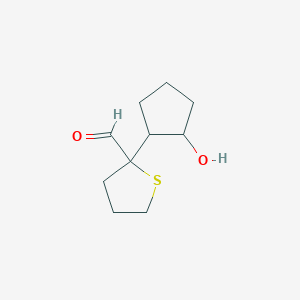
![3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13294550.png)
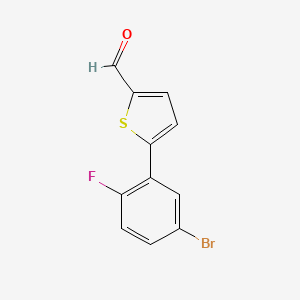
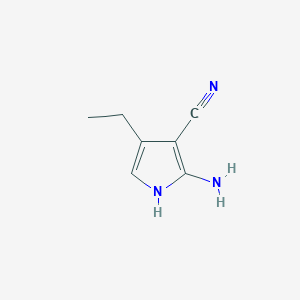
![(2,2-Dimethylpropyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13294560.png)

